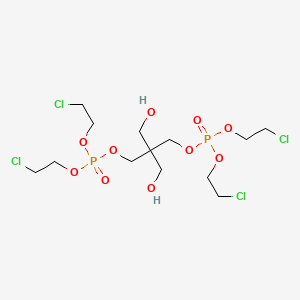
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester is a complex organophosphorus compound. It is known for its flame-retardant properties and is used in various industrial applications. This compound is characterized by the presence of multiple hydroxymethyl and chloroethyl groups attached to a phosphoric acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester typically involves the reaction of phosphoric acid derivatives with chlorinated alcohols. One common method involves the esterification of phosphoric acid with 2-chloroethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The raw materials, including phosphoric acid and 2-chloroethanol, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation and filtration to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphoric acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Compounds with substituted functional groups replacing the chloroethyl groups.
科学的研究の応用
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
作用機序
The mechanism of action of phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, its flame-retardant properties are attributed to the release of phosphoric acid upon heating, which acts as a flame suppressant by forming a protective char layer on the material’s surface.
類似化合物との比較
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus flame retardant with similar chemical structure and properties.
Tris(1-chloro-2-propyl) phosphate: A related compound used as a flame retardant in various applications.
Uniqueness
Phosphoric acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester is unique due to its multiple hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. Its ability to form stable complexes with various substances makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
63451-45-6 |
|---|---|
分子式 |
C13H26Cl4O10P2 |
分子量 |
546.1 g/mol |
IUPAC名 |
[2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-hydroxy-2-(hydroxymethyl)propyl] bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C13H26Cl4O10P2/c14-1-5-22-28(20,23-6-2-15)26-11-13(9-18,10-19)12-27-29(21,24-7-3-16)25-8-4-17/h18-19H,1-12H2 |
InChIキー |
HDYKSDOJZARVPT-UHFFFAOYSA-N |
正規SMILES |
C(CCl)OP(=O)(OCCCl)OCC(CO)(CO)COP(=O)(OCCCl)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


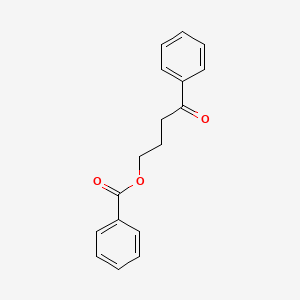
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
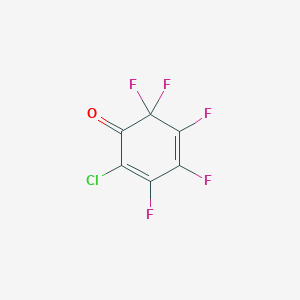
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
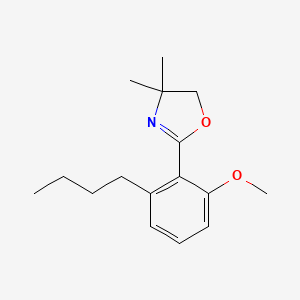

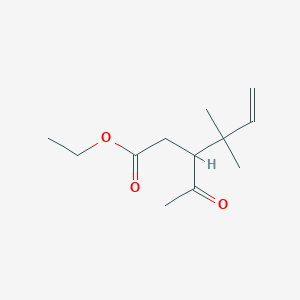
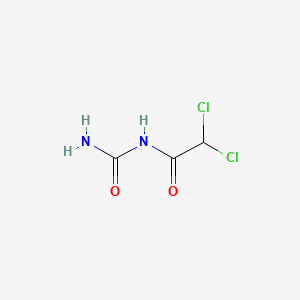


![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
